5-Methylquinolin-2-amine
Description
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methylquinolin-2-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
AZPCOPGTULJUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Amines
Several methods exist for synthesizing amines, with specific reactions typically employed for primary ($$1^\circ$$) or secondary ($$2^\circ$$) amines. Two such reactions are the Hofmann and Curtius rearrangements.
The Hofmann rearrangement involves reacting a primary amide with bromine ($$Br2$$) and a base, resulting in a primary amine with one less carbon atom and carbon dioxide ($$CO2$$).
- General Reaction: A primary amide reacts with $$Br2$$ and a base to yield a primary amine and $$CO2$$.
- Mechanism: The mechanism begins with the deprotonation of the primary amide by a base, followed by bromination of the nitrogen via an $$SN2$$ reaction with $$Br2$$, producing an N-bromoamide. Bromide is then eliminated as a leaving group, creating an electron-deficient nitrene-like nitrogen. Electrons from the adjacent C-C bond migrate to the nitrogen as part of a rearrangement to produce an isocyanate. The carbon in the isocyanate is electrophilic and reacts with a nucleophilic hydroxide to create a C-O bond. After electron movement through resonance and a proton transfer a carbamate intermediate is formed. The carbamate decomposes to create an amide anion and a stable $$CO_2$$ molecule. Finally, water protonates the amide anion to produce a $$1^\circ$$ amine.
The Curtius rearrangement is another method for synthesizing a primary amine.
- General Reaction: An acyl azide reacts with water and heat to produce a primary amine, $$CO2$$, and $$N2$$. The acyl azide is typically formed through a nucleophilic substitution of an acid chloride with sodium azide ($$NaN_3$$).
- Mechanism: The mechanism is similar to the Hofmann rearrangement. The loss of $$N2$$ as a leaving group creates an electron-deficient nitrogen. The adjacent -R group migrates to form an isocyanate. Reaction of the isocyanate forms a carbamate, which decomposes to form a $$1^\circ$$ amine and $$CO2$$.
Planning a Synthesis Using the Hofmann or Curtius Rearrangement
Since the amide and acyl azide required for these rearrangements are best made from an acid chloride, these reactions are best started from a carboxylic acid. In retrosynthetic analysis, starting from the desired amine product, the key disconnection is the $$C-NH2$$ bond. The amine is replaced with a $$-CH2CO_2H$$ fragment to obtain the required carboxylic acid starting material.
Preparation of 5-Amino-2-Methyl Quinoline
One patent describes a method for synthesizing quinoline rings using aniline as a raw material, which is then reacted with ethyl acetoacetate.
- Add 50g of o-chloroaniline, 130.5g of n-butanol, 120g of concentrated hydrochloric acid, and 96.3g of chlorobenzoquinone into a 1L reaction bottle.
- Stir the mixture mechanically and heat the oil bath to 90-95°C.
- Mix 33g of crotonaldehyde and 33g of n-butanol evenly, then add dropwise to the reaction flask.
- Heat to reflux for 1 hour after the addition is complete.
- Cool the mixture to 80°C, add 53.4g of zinc chloride solid in batches, then add 240g of isopropyl ether, and reflux for 1 hour.
- Sampling analysis to confirm the reaction is complete.
- Cool to 0°C and stir for 1 hour.
- Filter to collect 83.1 g of solid product. HPLC detection shows a purity ≥ 99% and a yield of 99% (based on o-chloroaniline).
- Using 240 g of tetrahydrofuran instead of isopropyl ether as a solvent yields 83.4 g of 8-chloro-2-methylquinoline hydrochloride with a purity of 98.8% and a yield of 99.3%.
- Reducing the consumption of chloranil by half (48.2 g) results in 53g of the product 8-chloro-2-methylquinoline hydrochloride with a purity of 95% and a yield of 60%.
Second Step: Preparation of 8-Chloro-5-Nitro-2-Methylquinoline
One-Pot Synthesis of 2-Amino-5-Halogenated Derivatives
A method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid in a one-pot reaction has been reported.
- Synthesize 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (2) using 2-amino-3-methylbenzoic acid (1) and bis(trichloromethyl) carbonate.
- Prepare 2-amino-N,3-dimethyl-benzamide (3) through the aminolysis of compound 2 with aqueous methylamine.
- Obtain the target products 2-amino-5-halogenated-N,3-dimethylbenzamides (4–6) by reacting compound 3 with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) through electrophilic aromatic substitution.
Synthesis of Quinoline Tertiary Amines
A simple and efficient method for synthesizing quinoline tertiary amines involves using Hunig’s base (diisopropylethylamine) to facilitate the reaction at room temperature. The reaction is typically complete within 3 hours.
- Base: Hunig’s base (diisopropylethylamine)
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature
- Reaction Time: 3 hours
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Scientific Applications of 5-Methylquinolin-2-amine
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its role as a building block in synthesizing complex quinoline derivatives and its significant biological activities.
Applications
This compound is used in scientific research for several applications:
- Chemistry It serves as a building block in the synthesis of more complex quinoline derivatives. Quinoline derivatives have attracted interest as a core template in drug design because of their broad spectrum of bioactivity .
- Biology The compound exhibits significant biological activities, including antimicrobial, anticancer, and antiviral properties.
- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs targeting various diseases.
- Industry The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Quinoline Derivatives as Bioactive Compounds
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . Quinoline-based chemical entities are known for their anti-tuberculosis, antiproliferative, anthelmintic, and antibacterial properties .
Polyphenols
Mechanism of Action
The mechanism of action of 5-Methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . This inhibition leads to the induction of apoptosis and suppression of tumor growth.
Comparison with Similar Compounds
Biological Activity
5-Methylquinolin-2-amine is a compound of considerable interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound, a derivative of quinoline, possesses a methyl group at the 5-position and an amino group at the 2-position. This structural configuration is critical for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Bacillus subtilis | 16 µg/mL | Strong |
| Klebsiella pneumoniae | 128 µg/mL | Weak |
This table summarizes the MIC values for various bacterial strains, indicating that while the compound is particularly effective against Bacillus subtilis , its efficacy diminishes with Escherichia coli and Klebsiella pneumoniae . The activity level categorizes the effectiveness of the compound based on established thresholds.
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial DNA synthesis or disruption of cell membrane integrity. Studies suggest that quinoline derivatives can inhibit topoisomerases, enzymes critical for DNA replication.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary findings indicate that it may inhibit the proliferation of several cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| H460 (Lung) | 0.55 | High |
| HT-29 (Colon) | 1.24 | Moderate |
| HepG2 (Liver) | 0.33 | High |
| SGC-7901 (Stomach) | 4.74 | Low |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. Notably, H460 and HepG2 cells exhibit high sensitivity to the compound, suggesting potential as a lead compound for further development in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that derivatives of quinoline, including this compound, displayed significant bacteriostatic activity against various strains under both dark and blue light conditions. The presence of substituents influenced their effectiveness, with certain structural modifications enhancing activity against Gram-positive bacteria .
- Anticancer Evaluation : In vitro studies have shown that modifications to the quinoline structure can lead to enhanced anticancer properties. The introduction of specific functional groups can increase potency against targeted cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that the position and type of substituents on the quinoline ring significantly affect biological activity. For instance, methyl groups at specific positions were found to enhance antibacterial properties while also contributing to cytotoxicity in cancer cells .
Q & A
Basic: What are the recommended safety protocols for handling 5-Methylquinolin-2-amine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) is advised if dust or aerosols are generated .
- Storage: Store in a tightly sealed container under refrigeration (2–8°C) in a dry, ventilated area to prevent degradation or moisture absorption .
- Spill Management: Absorb spills with inert materials (e.g., sand or vermiculite), transfer to labeled containers, and dispose via authorized waste management services .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Aniline Derivative Synthesis: Analogous methods for substituted anilines involve condensation reactions. For example, amidoximes react with isatoic anhydrides in NaOH–DMSO to yield 1,2,4-oxadiazole-containing anilines .
- Quinoline Functionalization: Substituted quinolines (e.g., 7-chloro-2-methylquinolin-4-amine) are synthesized via nucleophilic substitution or reductive amination, with methyl groups introduced via Grignard or Friedel-Crafts alkylation .
Advanced: How can researchers resolve contradictions in reported stability data for this compound?
Answer:
- Controlled Stability Testing: Conduct accelerated degradation studies under varying conditions (pH, temperature, light) using HPLC or LC-MS to monitor decomposition products. Compare results with literature data to identify outliers .
- Data Harmonization: Cross-reference with structurally similar compounds (e.g., 2,6-dimethyl-4-quinolinamine) to establish trends in substituent effects on stability .
Advanced: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., methyl group position) and detect impurities. For example, quinolin-2-amine derivatives show distinct aromatic proton splitting patterns .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., CHN for this compound) and isotopic purity .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for fluorinated pyridin-2-amine analogs .
Basic: How should researchers design dose-response studies to evaluate the biological activity of this compound?
Answer:
- In Vitro Assays: Use cell lines (e.g., cancer or microbial models) with a concentration range (0.1–100 µM) to determine IC. Include positive controls (e.g., known kinase inhibitors for quinoline derivatives) .
- Data Normalization: Express activity relative to solvent controls and validate via triplicate experiments with statistical analysis (e.g., ANOVA) .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Compare with structurally related ligands like 7-chloro-2-methylquinolin-4-amine .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) from analogs like 3,5-difluoro-4-methylpyridin-2-amine .
Basic: What are the key considerations for optimizing reaction yields in this compound synthesis?
Answer:
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling improves aryl group introduction .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures facilitate precipitation .
Advanced: How can researchers mitigate electrostatic hazards during large-scale synthesis?
Answer:
- Grounding Protocols: Use conductive equipment and anti-static containers to dissipate charge during solvent transfer or powder handling .
- Process Design: Implement inert atmospheres (N) for reactions involving volatile reagents, as recommended for thiophene-methylamine derivatives .
Basic: What are the ecotoxicological data gaps for this compound, and how can they be addressed?
Answer:
- Gap Analysis: Existing SDS often lack ecotoxicity data (e.g., LC for aquatic organisms) .
- Testing Framework: Follow OECD guidelines for acute toxicity assays using Daphnia magna or algae to assess environmental risk .
Advanced: How does the methyl group in this compound influence its electronic properties compared to unsubstituted quinolin-2-amine?
Answer:
- Computational Analysis: Density functional theory (DFT) calculations show methyl groups increase electron density at the C-5 position, altering reactivity in electrophilic substitutions .
- Experimental Validation: Compare UV-Vis spectra or redox potentials with 2-aminoquinoline to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
